molecular formula C13H14F6N2O B11469102 N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}propanamide

N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}propanamide

Cat. No.: B11469102
M. Wt: 328.25 g/mol
InChI Key: DZZLFWLALMADIX-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-Hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}propanamide is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups and an aromatic amine makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}propanamide typically involves the reaction of hexafluoroisopropanol with an aromatic amine under controlled conditions. The reaction is facilitated by the high ionizing power of the fluorinated solvent, which promotes the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques ensures the removal of any impurities, resulting in a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-Hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}propanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield different reduced forms of the compound.

    Substitution: The aromatic amine group allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions are typically controlled to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated products, while reduction can produce amine derivatives.

Scientific Research Applications

N-{1,1,1,3,3,3-Hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The hexafluoro groups enhance its reactivity and stability, allowing it to participate in various chemical and biological processes. The aromatic amine group can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1,1,1,3,3,3-Hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}propanamide is unique due to its combination of hexafluoro groups and an aromatic amine, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H14F6N2O

Molecular Weight

328.25 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(2-methylanilino)propan-2-yl]propanamide

InChI

InChI=1S/C13H14F6N2O/c1-3-10(22)21-11(12(14,15)16,13(17,18)19)20-9-7-5-4-6-8(9)2/h4-7,20H,3H2,1-2H3,(H,21,22)

InChI Key

DZZLFWLALMADIX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1C

Origin of Product

United States

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